
1-Acetyl-5-bromo-2,3-dihydroindole-6-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-5-bromo-2,3-dihydroindole-6-sulfinate is a chemical compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound makes it a compound of interest for researchers and industrial applications.
Méthodes De Préparation
The synthesis of 1-Acetyl-5-bromo-2,3-dihydroindole-6-sulfinate typically involves several steps, starting from readily available precursors. One common synthetic route includes the bromination of an indole derivative, followed by acetylation and sulfonation. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity. Industrial production methods may involve optimization of these steps to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
1-Acetyl-5-bromo-2,3-dihydroindole-6-sulfinate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced indole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine, forming new derivatives.
Common Reagents and Conditions: Typical reagents include bromine, acetic anhydride, and sulfur trioxide. Reaction conditions may involve specific temperatures, solvents, and catalysts to optimize the reaction outcomes.
Major Products: The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in different applications.
Applications De Recherche Scientifique
1-Acetyl-5-bromo-2,3-dihydroindole-6-sulfinate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Researchers explore its potential as a lead compound for drug development, targeting specific enzymes or receptors.
Industry: It is utilized in the development of new materials, including polymers and dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-Acetyl-5-bromo-2,3-dihydroindole-6-sulfinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes, depending on the specific application and target.
Comparaison Avec Des Composés Similaires
1-Acetyl-5-bromo-2,3-dihydroindole-6-sulfinate can be compared with other similar compounds, such as:
1-Acetyl-5-bromo-1H-indole: This compound shares a similar structure but lacks the sulfonate group, which may result in different chemical and biological properties.
1-Benzyl-5-bromo-1H-indole: The presence of a benzyl group instead of an acetyl group can lead to variations in reactivity and applications.
7-Bromo-5-nitro-1H-indole: The nitro group introduces additional reactivity, making it suitable for different types of chemical transformations.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H9BrNO3S- |
|---|---|
Poids moléculaire |
303.15 g/mol |
Nom IUPAC |
1-acetyl-5-bromo-2,3-dihydroindole-6-sulfinate |
InChI |
InChI=1S/C10H10BrNO3S/c1-6(13)12-3-2-7-4-8(11)10(16(14)15)5-9(7)12/h4-5H,2-3H2,1H3,(H,14,15)/p-1 |
Clé InChI |
HUIKJZCDKKLAOH-UHFFFAOYSA-M |
SMILES canonique |
CC(=O)N1CCC2=CC(=C(C=C21)S(=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Nitroimidazo[1,2-a]pyrimidine](/img/structure/B11823231.png)
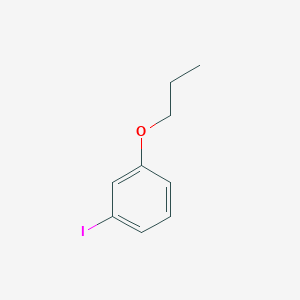
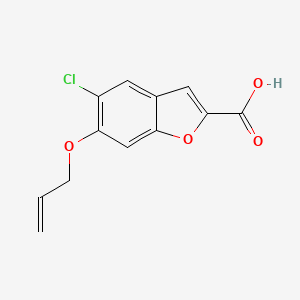
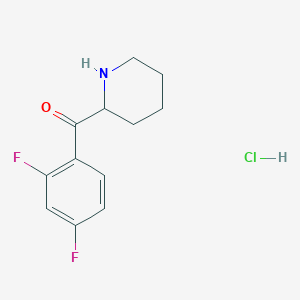
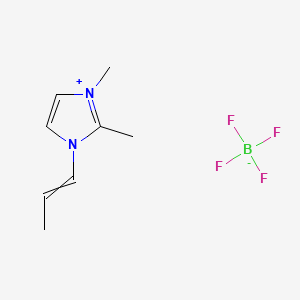
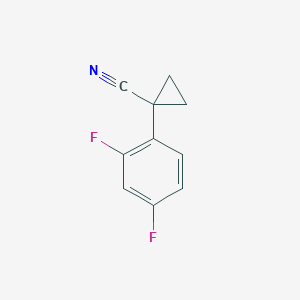



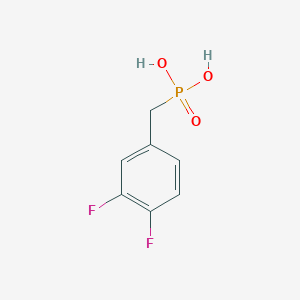

![Spiro[1-azabicyclo[2.2.2]octane-3,4'-imidazolidin]-2'-one hydrochloride](/img/structure/B11823292.png)

![Ethanone, 1-[(2S)-2,3-dihydro-2-(hydroxymethyl)-1H-indol-1-yl]-](/img/structure/B11823312.png)
